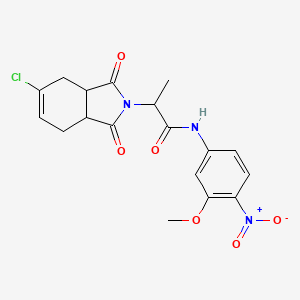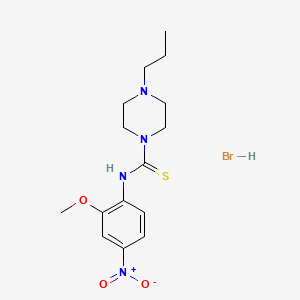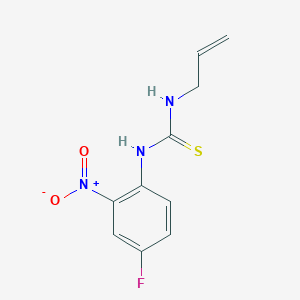
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile
Übersicht
Beschreibung
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile, also known as IMD-1041, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nitrile-containing compounds and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile involves the inhibition of the NF-κB pathway, which is a major pathway involved in the production of pro-inflammatory cytokines and chemokines. 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor protein, IκBα. This results in the inhibition of the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammatory diseases. Furthermore, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile has been shown to inhibit the growth and proliferation of cancer cells in various animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile is its high purity and stability, which makes it suitable for use in various lab experiments. Furthermore, the synthesis method for 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile has been optimized to produce high yields of pure 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile, which makes it easy to obtain in large quantities.
One of the limitations of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile is its low solubility in water, which makes it difficult to administer orally. However, this limitation can be overcome by formulating 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile in a suitable delivery system such as liposomes or nanoparticles.
Zukünftige Richtungen
There are various future directions for the use of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile in scientific research. One area of research is the use of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile as a potential therapeutic agent for inflammatory bowel disease (IBD). Studies have shown that 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile reduces inflammation in animal models of IBD, and further research is needed to validate its therapeutic potential in humans.
Another area of research is the use of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile as a potential therapeutic agent for cancer. Studies have shown that 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile induces apoptosis in cancer cells and inhibits the growth and proliferation of cancer cells in animal models of cancer. Further research is needed to validate its therapeutic potential in humans.
Conclusion
In conclusion, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile, and it has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB pathway, and it has various biochemical and physiological effects. While it has some limitations, there are various future directions for the use of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models of inflammatory diseases.
Another area of research is the use of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile as an anti-cancer agent. Studies have shown that 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanenitrile has been shown to inhibit the growth and proliferation of cancer cells in various animal models of cancer.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)22-16-10-8-15(9-11-16)17(12-13-20)18-6-4-5-7-19(18)21-3/h4-11,14,17H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPINWWEZNDKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC#N)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128138.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide](/img/structure/B4128145.png)


![N-(3,4-dichlorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4128168.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4128179.png)

![diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128197.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(2,3-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4128210.png)
![1-(3-bromophenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4128218.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4128220.png)
![N~2~-(2-hydroxyethyl)-N~4~-[3-(trifluoromethyl)phenyl]asparagine](/img/structure/B4128224.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4128230.png)